n,n-Dimethylpiperazine-1-carboxamide
Description
Significance within Piperazine (B1678402) Derivative Research
The piperazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of drugs targeting a wide array of biological targets. researchgate.net The addition of a carboxamide group, as seen in N,N-Dimethylpiperazine-1-carboxamide, introduces a key functional handle for further chemical elaboration. This allows researchers to systematically modify the structure to explore structure-activity relationships (SAR) in the development of new therapeutic agents. The dimethyl substitution on the carboxamide can impart specific steric and electronic properties that may be advantageous in achieving desired biological activity and pharmacokinetic profiles.
The synthesis of various piperazine-1-carboxamide (B1295725) derivatives has been a subject of interest in the pursuit of novel bioactive molecules. For instance, research into N-arylpiperazine-1-carboxamide derivatives has led to the discovery of potent androgen receptor antagonists, highlighting the therapeutic potential that can be unlocked by modifying the core piperazine carboxamide structure. nih.gov While not the specific compound of focus, this research underscores the importance of the general structural class to which this compound belongs.
Overview of Research Areas
The application of this compound and its closely related analogs spans several key areas of scientific investigation:
Drug Discovery and Medicinal Chemistry: The piperazine scaffold is a component of numerous approved drugs. Derivatives of this compound are investigated for their potential as therapeutic agents across various disease areas. The core structure can be a starting point for the synthesis of libraries of compounds to be screened for biological activity. Research on related piperazine carboxamides has shown potential in areas such as cancer and central nervous system disorders. researchgate.net
Organic Synthesis and Chemical Intermediates: Due to its functional groups, this compound serves as a valuable intermediate in multi-step organic syntheses. The secondary amine within the piperazine ring and the tertiary amide offer sites for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.
Materials Science: Piperazine derivatives, in a broader sense, have been explored for their utility in the development of new polymers and materials. While specific research on this compound in this area is not extensively documented, its structural motifs are relevant to the design of functional materials.
Below is a table summarizing the key properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₇H₁₅N₃O | nih.gov |
| Molecular Weight | 157.21 g/mol | nih.gov |
| CAS Number | 41340-78-7 | nih.gov |
| IUPAC Name | This compound | nih.gov |
| Canonical SMILES | CN(C)C(=O)N1CCNCC1 | uni.lu |
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethylpiperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O/c1-9(2)7(11)10-5-3-8-4-6-10/h8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFYMWXCIWIHAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351897 | |
| Record name | n,n-dimethylpiperazine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41340-78-7 | |
| Record name | n,n-dimethylpiperazine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 41340-78-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Direct Synthesis Routes for N,N-Dimethylpiperazine-1-carboxamide
The direct synthesis of this compound is most commonly achieved through the reaction of piperazine (B1678402) with a suitable carbamoylating agent. This approach leverages the nucleophilic nature of the piperazine nitrogens to form the stable carboxamide linkage.
Reaction with Dimethylcarbamoyl Chloride
A primary and efficient method for the synthesis of this compound involves the direct reaction of piperazine with dimethylcarbamoyl chloride (DMCC). wikipedia.org In this reaction, one of the secondary amine groups of the piperazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of dimethylcarbamoyl chloride. nih.gov This addition is followed by the elimination of a chloride ion, resulting in the formation of the this compound product.
The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct that is formed. google.com The choice of solvent and base can influence the reaction yield and purity of the product. Due to the symmetrical nature of piperazine, the initial reaction can produce a monosubstituted product. However, careful control of stoichiometry (using an excess of piperazine) is crucial to minimize the formation of the disubstituted byproduct, 1,4-bis(dimethylcarbamoyl)piperazine. The general mechanism for this type of acylation behaves similarly to that of other acyl chlorides. wikipedia.org
Table 1: Synthesis via Dimethylcarbamoyl Chloride
| Reactant 1 | Reactant 2 | Key Features | Typical Byproduct |
|---|
Synthesis of this compound Derivatives
The presence of a secondary amine in the this compound structure provides a reactive site for further functionalization, allowing for the synthesis of a wide array of derivatives. chemimpex.com These transformations include nucleophilic substitutions, coupling reactions, reductions, and acylations, each providing a pathway to novel molecular architectures.
Nucleophilic Substitution Reactions
The secondary amine of this compound can act as a potent nucleophile, readily reacting with various electrophilic substrates. researchgate.net This reactivity is fundamental to the synthesis of N-substituted derivatives. Common electrophiles include alkyl halides and activated aryl halides.
In Nucleophilic Aromatic Substitution (SNAr) reactions, the piperazine nitrogen attacks an electron-deficient aromatic ring, displacing a leaving group, typically a halide. mdpi.comnih.gov The reactivity in SNAr reactions is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups on the aromatic ring. nih.gov For instance, the reaction with pentafluoropyridine (B1199360) results in substitution, preferentially at the 4-position, due to the activating effect of the ring nitrogen. researchgate.net
Table 2: Nucleophilic Substitution Reactions for Derivative Synthesis
| Electrophile Type | Example Electrophile | Reaction Type | Product Class |
|---|---|---|---|
| Alkyl Halide | Benzyl Bromide | N-Alkylation | N-Benzyl derivative |
| Activated Aryl Halide | 2,4-Dinitrochlorobenzene | SNAr | N-Aryl derivative |
Coupling Reactions
Modern cross-coupling methodologies are instrumental in forming carbon-nitrogen bonds to synthesize N-aryl derivatives of this compound. Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann coupling are the most prominent methods used for this purpose. mdpi.com
These reactions involve the coupling of the secondary amine of this compound with aryl halides or triflates. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and accommodating a broad range of functional groups on the aryl partner. mdpi.comresearchgate.net For example, copper-catalyzed cross-coupling of N-Boc-piperazine with aryl iodides has been shown to be an efficient strategy. researchgate.net While this example uses a protected piperazine, the principle applies to the secondary amine of this compound for the synthesis of its N-aryl derivatives. Cross-dehydrogenative N-N couplings have also been explored, though these are more challenging and less common for this specific application. osti.govrwth-aachen.de
Table 3: Coupling Reactions for N-Aryl Derivative Synthesis
| Reaction Name | Catalyst System (Example) | Substrate | Product Type |
|---|---|---|---|
| Buchwald-Hartwig Amination | Pd(dba)₂ / BINAP | Aryl Bromide | N-Aryl derivative |
Reduction Reactions
Reduction reactions can be employed to modify functional groups on derivatives of this compound or to transform the carboxamide group itself. While the reduction of the carboxamide is a transformation of the parent compound, it is a key chemical reaction it can undergo. Using strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide functionality to an amine, yielding 1-(dimethylaminomethyl)-4-methylpiperazine. mdpi.comevitachem.com
More commonly in the synthesis of derivatives, reduction reactions are used to modify substituents that have been introduced in previous steps. For example, if an N-aryl derivative containing a nitro group is synthesized, the nitro group can be selectively reduced to an amine. researchgate.net Reagents such as hydrazine (B178648) hydrate (B1144303) over Raney nickel or catalytic hydrogenation are effective for such transformations, yielding an amino-aryl derivative which can be used for further functionalization. researchgate.net
Table 4: Examples of Reduction Reactions
| Substrate Functional Group | Reducing Agent | Product Functional Group |
|---|---|---|
| Carboxamide | Lithium Aluminum Hydride (LiAlH₄) | Tertiary Amine |
Acylation Reactions
The secondary amine of this compound can undergo acylation to introduce a variety of acyl groups. This reaction is typically performed using acyl chlorides or acid anhydrides in the presence of a base. This leads to the formation of a tertiary amide at the 4-position of the piperazine ring. For instance, reaction with acetyl chloride would yield 4-acetyl-N,N-dimethylpiperazine-1-carboxamide. nih.gov This straightforward reaction allows for the introduction of a wide range of functionalities, depending on the structure of the acylating agent used.
Table 5: Acylation of this compound
| Acylating Agent | Example | Product |
|---|---|---|
| Acyl Chloride | Acetyl Chloride | 4-acetyl-N,N-dimethylpiperazine-1-carboxamide |
| Acid Anhydride | Acetic Anhydride | 4-acetyl-N,N-dimethylpiperazine-1-carboxamide |
Formation of Amide Bonds
The most direct and documented method for the synthesis of this compound involves the reaction of piperazine with N,N-dimethylcarbamoyl chloride. In a known procedure, this reaction is carried out in dichloromethane (B109758) at room temperature. However, this method is hampered by a significant challenge: the formation of the undesired 1,4-disubstituted byproduct, leading to a low yield of the target monosubstituted compound, reported to be around 13%. nih.gov The inherent nucleophilicity of both nitrogen atoms in the piperazine ring makes selective monosubstitution difficult to achieve under these conditions.
To address the issue of low selectivity, a common strategy in piperazine chemistry is the use of a large excess of piperazine to statistically favor monosubstitution. Another, more controlled, approach involves the temporary protection of one of the piperazine nitrogen atoms. A simplified and effective method to achieve selective monosubstitution is through the in-situ formation of a piperazin-1-ium (B1237378) cation. By protonating one of the nitrogen atoms, its nucleophilicity is effectively masked, allowing the reaction to proceed selectively at the unprotected nitrogen. nih.gov This strategy avoids the multiple steps of protection and deprotection often required with traditional protecting groups like Boc (tert-butyloxycarbonyl).
The general reaction for the formation of the amide bond is a nucleophilic acyl substitution, where the secondary amine of piperazine attacks the electrophilic carbonyl carbon of N,N-dimethylcarbamoyl chloride.
Reagents and Catalysts in Synthesis
The choice of reagents and catalysts is crucial for optimizing the yield and purity of this compound.
Amide Formation Reagents
The primary reagent for introducing the dimethylcarboxamide group is N,N-dimethylcarbamoyl chloride . This acyl chloride is highly reactive towards nucleophiles like the secondary amine of piperazine. The reaction typically requires a base to neutralize the hydrochloric acid byproduct generated during the reaction. In the case of using a large excess of piperazine, the piperazine itself can act as the base. When employing the piperazin-1-ium salt strategy, a non-nucleophilic base may be added to facilitate the reaction.
Alternative reagents for amide bond formation, though not specifically documented for this compound, could include other activated forms of N,N-dimethylcarbamic acid, such as its active esters.
Catalytic Methods for Piperazine Derivatization
While specific catalytic methods for the synthesis of this compound are not extensively reported, general catalytic approaches for the acylation of piperazines can be considered. For instance, the use of heterogeneous catalysts, such as metal ions (e.g., Cu(I), Cu(II), Al(III), or Ce(III)) supported on a weakly acidic cation-exchanger resin, has been shown to effectively catalyze the reactions of piperazin-1-ium cations with various electrophiles. nih.gov Such catalysts can enhance the reaction rate and simplify product purification as they can be easily filtered off.
Furthermore, palladium-catalyzed methodologies have been developed for the efficient synthesis of N-arylpiperazines under aerobic conditions, demonstrating the utility of transition metal catalysis in piperazine chemistry. nih.gov While this is for a different substitution pattern, it highlights the potential for developing catalytic routes for N-acylation reactions.
Green Chemistry Approaches in Synthesis
Efforts to develop more environmentally benign synthetic methods are a constant focus in modern chemistry. For the synthesis of piperazine derivatives, some green chemistry approaches have been explored. These include conducting reactions under solvent-free conditions, which can be facilitated by using piperazine itself as the solvent when it is one of the reactants. nih.gov
The use of photoredox catalysis represents another green approach, often utilizing visible light and organic photocatalysts to promote reactions. mdpi.com While specific applications to the synthesis of this compound are not yet reported, these methods offer a promising avenue for future research to develop more sustainable synthetic routes. The use of water as a solvent for amide bond formation is another area of active research aimed at reducing the reliance on volatile organic solvents.
Reaction Mechanisms and Pathways
The formation of this compound via the reaction of piperazine with N,N-dimethylcarbamoyl chloride proceeds through a nucleophilic acyl substitution mechanism.
The reaction is initiated by the nucleophilic attack of one of the secondary amine groups of the piperazine ring on the electrophilic carbonyl carbon of N,N-dimethylcarbamoyl chloride. This leads to the formation of a tetrahedral intermediate. The lone pair of electrons on the nitrogen atom of the piperazine is crucial for this initial step.
Subsequently, the tetrahedral intermediate collapses, and the chloride ion, being a good leaving group, is expelled. This step regenerates the carbonyl double bond and results in the formation of a protonated form of the final product, this compound.
Finally, a base present in the reaction mixture (which can be another molecule of piperazine or an added base) deprotonates the newly acylated nitrogen atom to yield the neutral this compound and a hydrochloride salt of the base.
The reactivity of N,N-dimethylcarbamoyl chloride is a key factor in this mechanism. Studies on the solvolysis of N,N-dialkylcarbamoyl chlorides suggest that the carbon-chlorine bond can have significant ionic character, potentially proceeding through a carbamoyl (B1232498) cation intermediate in some cases. This high electrophilicity of the carbonyl carbon makes it highly susceptible to nucleophilic attack by the piperazine amine.
The primary mechanistic challenge, as previously noted, is preventing the second nitrogen atom of the newly formed monosubstituted product from reacting with another molecule of N,N-dimethylcarbamoyl chloride to form the disubstituted byproduct. The use of a piperazin-1-ium salt mitigates this by rendering one of the nitrogens non-nucleophilic through protonation.
Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For n,n-Dimethylpiperazine-1-carboxamide, both ¹H and ¹³C NMR are employed to map the connectivity of atoms.
In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are expected. The N,N-dimethyl group would appear as a singlet, integrating to six protons. The piperazine (B1678402) ring protons would exhibit more complex splitting patterns. Due to the chair conformation of the piperazine ring, axial and equatorial protons are chemically non-equivalent, leading to potentially complex multiplets. The protons on the carbons adjacent to the carboxamide nitrogen (positions 2 and 6) would be deshielded compared to the protons on the carbons adjacent to the secondary amine (positions 3 and 5).
Similarly, the ¹³C NMR spectrum provides information on the carbon skeleton. One would expect to see distinct signals for the methyl carbons of the dimethylamino group, the carbonyl carbon of the carboxamide, and the two sets of non-equivalent methylene (B1212753) carbons of the piperazine ring. The chemical shift of the carbonyl carbon is particularly characteristic, appearing significantly downfield.
Conformational dynamics, such as the ring inversion of the piperazine moiety and restricted rotation around the amide C-N bond, can influence the appearance of NMR spectra. uni.lu Temperature-dependent NMR studies on related N-acylated piperazines have shown that at room temperature, these compounds can exist as conformers, leading to broadened or multiple signals for the piperazine ring protons. scholaris.ca
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and actual experimental values may vary based on solvent and other conditions.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N(CH₃)₂ | ~2.8 | ~36 |
| Piperazine H-2, H-6 | ~3.4 | ~45 |
| Piperazine H-3, H-5 | ~2.8 | ~46 |
| C=O | - | ~165 |
| NH (Piperazine) | Variable | - |
NMR spectroscopy is a powerful, non-invasive tool for monitoring the progress of chemical reactions in real-time. chemicalbook.com The synthesis of this compound, for instance, could be monitored by acquiring ¹H NMR spectra of the reaction mixture at regular intervals. This would allow for the observation of the disappearance of starting material signals and the concurrent appearance of product signals.
For example, in a synthesis involving the reaction of piperazine with a dimethylcarbamoyl chloride, one could monitor the signals of the piperazine starting material. As the reaction progresses, new signals corresponding to the protons of the this compound product would emerge, allowing for the determination of reaction kinetics and endpoint. The integration of these characteristic signals provides a quantitative measure of the relative concentrations of reactants and products over time.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (molar mass: 157.21 g/mol ), MS is used to confirm the molecular weight and to gain structural information through fragmentation patterns. nih.gov
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 157. Subsequent fragmentation would likely involve the cleavage of the piperazine ring and the loss of the dimethylcarbamoyl group. A prominent peak in the GC-MS data for this compound is observed at an m/z of 72. nih.gov This corresponds to the [C₄H₁₀N]⁺ fragment, likely resulting from the cleavage of the amide bond and subsequent rearrangement.
Common fragmentation pathways for piperazine derivatives involve the cleavage of the C-N bonds within the piperazine ring. xml-journal.netresearchgate.net Alpha-cleavage adjacent to the nitrogen atoms is a characteristic fragmentation pattern for amines, which would lead to the formation of stable carbocations.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment | Notes |
| 157 | [C₇H₁₅N₃O]⁺ | Molecular Ion (M⁺) |
| 113 | [C₅H₉N₂O]⁺ | Loss of C₃H₆ |
| 86 | [C₄H₈N₂]⁺ | Piperazine ring fragment |
| 72 | [C₄H₁₀N]⁺ | Dimethylcarbamoyl fragment ([CON(CH₃)₂]⁺) - A reported top peak nih.gov |
| 56 | [C₃H₆N]⁺ | Piperazine ring fragment |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.
The most prominent peak would be the carbonyl (C=O) stretching vibration of the amide group, which typically appears in the region of 1630-1690 cm⁻¹. ucla.edu The C-N stretching vibrations of the amide and the piperazine ring would be observed in the 1400-1000 cm⁻¹ region. The C-H stretching vibrations of the methyl and methylene groups would appear in the 2850-3000 cm⁻¹ range. vscht.cz The N-H stretching vibration of the secondary amine in the piperazine ring would be expected as a moderate band around 3300-3500 cm⁻¹.
Table 3: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3500 | Medium |
| C-H Stretch (alkane) | 2850 - 3000 | Strong |
| C=O Stretch (amide) | 1630 - 1690 | Strong |
| N-H Bend (amine) | 1590 - 1650 | Medium |
| C-N Stretch | 1000 - 1400 | Medium to Strong |
X-ray Diffraction (XRD) Analysis
Crystal structures of various N,N'-disubstituted piperazines confirm that the piperazine ring typically adopts a stable chair conformation. wm.eduresearchgate.net In this conformation, substituents on the nitrogen atoms can be either axial or equatorial. For this compound, it is expected that the dimethylcarbamoyl group would preferentially occupy the equatorial position to minimize steric hindrance. The geometry around the amide nitrogen is expected to be trigonal planar due to resonance, which imparts partial double bond character to the C-N bond. researchgate.net
Elemental Analysis for Structural Confirmation
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared with the theoretical percentages calculated from the molecular formula. For this compound, the molecular formula is C₇H₁₅N₃O.
The theoretical elemental composition is calculated as follows:
Carbon (C): (7 * 12.011) / 157.21 * 100% = 53.48%
Hydrogen (H): (15 * 1.008) / 157.21 * 100% = 9.61%
Nitrogen (N): (3 * 14.007) / 157.21 * 100% = 26.73%
Oxygen (O): (1 * 15.999) / 157.21 * 100% = 10.18%
Experimental results from elemental analysis that fall within an acceptable margin of error (typically ±0.4%) of these theoretical values provide strong evidence for the proposed molecular formula and the purity of the synthesized compound. researchgate.net
Computational and Theoretical Investigations
Molecular Modeling and Simulation Studies
Molecular modeling and simulation are powerful tools for investigating the three-dimensional structure and dynamic behavior of molecules. These methods allow researchers to understand complex molecular interactions that are difficult to observe experimentally.
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org This is most commonly used to predict the interaction between a small molecule ligand and a protein receptor. The process involves sampling possible conformations of the ligand within the binding site of the protein and scoring each conformation based on a force field.
A hypothetical molecular docking study of n,n-Dimethylpiperazine-1-carboxamide would involve:
Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.
Selection and Preparation of a Receptor: A target protein would be chosen based on a hypothesized biological activity. The protein structure, typically obtained from a repository like the Protein Data Bank, would be prepared by adding hydrogen atoms and removing water molecules.
Docking Simulation: Using software like AutoDock or Glide, the ligand would be docked into the active site of the receptor. The program would generate a series of possible binding poses.
Analysis of Results: The results would be analyzed to identify the most likely binding mode, characterized by the lowest binding energy. Key interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and the protein's amino acid residues, would be identified.
Quantum Chemical Methods
Quantum chemical methods use the principles of quantum mechanics to calculate the properties of molecules. These methods provide detailed information about the electronic structure of a molecule, which is fundamental to understanding its reactivity and properties.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a popular quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are widely used to determine optimized molecular geometries, vibrational frequencies, and electronic properties. nih.gov
For this compound, DFT calculations would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G*). The output would provide precise bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation.
Semi-empirical Methods (e.g., AM1, MNDO, PM3)
Semi-empirical methods are a class of quantum chemistry methods that use parameters derived from experimental data to simplify calculations. They are faster but generally less accurate than ab initio methods like DFT. AM1 (Austin Model 1), MNDO (Modified Neglect of Diatomic Overlap), and PM3 (Parametric Method 3) are examples of such methods. These could be used for preliminary conformational analysis of this compound before employing more rigorous methods.
Analysis of Electronic Properties
The electronic properties of a molecule, such as the distribution of electrons and the energies of molecular orbitals, are crucial for determining its chemical reactivity.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. schrodinger.com A small HOMO-LUMO gap suggests that a molecule is more reactive. edu.krd
Charge Distribution Analysis
The arrangement of electrons within the this compound molecule is a key determinant of its chemical properties and reactivity. Computational chemistry offers powerful tools to analyze this charge distribution. cuny.edu
One of the key features of piperazine (B1678402) derivatives is the presence of multiple nitrogen atoms, which influences the electronic landscape of the molecule. In the case of this compound, the nitrogen atoms in the piperazine ring and the carboxamide group are regions of particular interest. Theoretical studies on similar molecules, such as N,N'-Dimethylpiperazine, have shown that electronic excitation can lead to a partial charge transfer between the nitrogen atoms. researchgate.net This suggests that the ground state of this compound likely features a complex interplay of electron densities around its nitrogen centers.
The charge distribution can be quantitatively described using methods like Mulliken population analysis or by calculating the molecular electrostatic potential (MEP). The MEP surface visually represents the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), indicating likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the oxygen atom of the carboxamide group is expected to be a site of significant negative electrostatic potential, while the hydrogen atoms on the piperazine ring and the methyl groups will exhibit positive potential.
Illustrative Mulliken Atomic Charges for this compound
| Atom | Hypothetical Mulliken Charge (a.u.) |
|---|---|
| O (carbonyl) | -0.55 |
| N (carboxamide) | -0.40 |
| N (piperazine, position 1) | -0.35 |
| N (piperazine, position 4) | -0.30 |
| C (carbonyl) | +0.60 |
Note: The values in this table are hypothetical and for illustrative purposes, based on general principles of charge distribution in similar molecules.
Studies on Protonation Mechanisms
The basic nature of the nitrogen atoms in this compound makes it susceptible to protonation. Understanding the mechanism and preferred sites of protonation is crucial for predicting its behavior in acidic environments, which is relevant for its potential biological and chemical applications.
Theoretical calculations can be employed to determine the proton affinity of each nitrogen atom and the relative energies of the possible protonated species. In molecules with multiple basic sites, the site of protonation is determined by a combination of electronic and steric factors. For this compound, there are two primary nitrogen atoms on the piperazine ring and one on the carboxamide group that could potentially be protonated.
Studies on related compounds like N-methyl piperazine have shown that the relative energies of protonation at different nitrogen atoms can be influenced by the solvent environment. nih.gov Theoretical calculations on N-methyl piperazine indicated a small energy difference between protonation at the secondary and tertiary nitrogen atoms in aqueous solution. nih.gov For this compound, the nitrogen at position 4 of the piperazine ring is a secondary amine, while the nitrogen at position 1 is part of a carboxamide and is tertiary. The dimethylamino group on the carboxamide also contains a nitrogen atom. The relative basicity of these sites will determine the most likely protonation product.
Density Functional Theory (DFT) is a common computational method used to investigate protonation mechanisms, providing insights into the transition states and activation energies involved in proton transfer. researchgate.net
Calculated Proton Affinities for Potential Protonation Sites of this compound
| Protonation Site | Hypothetical Proton Affinity (kJ/mol) | Relative Energy of Protonated Species (kJ/mol) |
|---|---|---|
| N (piperazine, position 4) | 950 | 0 (most stable) |
| N (carboxamide) | 935 | +15 |
| N (dimethylamino) | 920 | +30 |
Note: The values in this table are hypothetical and for illustrative purposes, based on theoretical principles and data from related molecules.
Structure-Property Correlations from Theoretical Data
A significant advantage of computational chemistry is its ability to establish correlations between the molecular structure of a compound and its macroscopic properties. researchgate.net For this compound, theoretical data can be used to predict a range of physicochemical and electronic properties.
The three-dimensional conformation of the molecule, which can be determined through computational methods, plays a crucial role in its biological activity. The piperazine ring typically adopts a chair conformation. The orientation of the n,n-dimethylcarboxamide substituent can influence the molecule's ability to interact with biological targets.
Electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to understand the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity.
Furthermore, theoretical calculations can predict properties such as dipole moment, polarizability, and hyperpolarizability, which are important for understanding the molecule's interactions with solvents and its potential for non-linear optical applications. By systematically modifying the structure of this compound in silico (e.g., by changing substituents) and calculating these properties, a quantitative structure-property relationship (QSPR) can be developed. This allows for the rational design of new derivatives with desired characteristics.
Predicted Molecular Properties of this compound from Theoretical Calculations
| Property | Hypothetical Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | +1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 3.2 D |
| Polarizability | 150 a.u. |
Note: The values in this table are hypothetical and for illustrative purposes, based on theoretical principles and data from related molecules.
Applications in Chemical Research
Role as Synthetic Intermediates
n,n-Dimethylpiperazine-1-carboxamide and its derivatives serve as crucial intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The piperazine (B1678402) core can be further functionalized at the secondary amine position (N-4), allowing for the introduction of diverse substituents. For instance, derivatives like 4-(2,3-Dichlorophenyl)-N,N-dimethylpiperazine-1-carboxamide are intermediates in the synthesis of pharmacologically active agents. pharmaffiliates.com The initial this compound structure provides a pre-built fragment that can be strategically incorporated into a larger molecular framework, streamlining the synthetic process. This approach is common in the development of new chemical entities where the piperazine moiety is a known pharmacophore.
Function as Building Blocks in Organic Synthesis
The piperazine ring is considered a "privileged structure" in medicinal chemistry, appearing in a wide array of marketed drugs due to its favorable physicochemical properties and ability to interact with various biological targets. biointerfaceresearch.commdpi.com this compound functions as a key building block, providing this essential piperazine scaffold. chemimpex.com Synthetic chemists utilize this compound to construct new drug candidates targeting a range of conditions, from cancer to central nervous system disorders. mdpi.comchemimpex.com The dimethylcarboxamide group modifies the polarity and solubility of the piperazine unit, influencing the pharmacokinetic properties of the final molecule.
Table 1: Examples of FDA-Approved Drugs Containing a Piperazine Building Block This table showcases the importance of the piperazine scaffold, for which this compound serves as a functionalized building block.
| Drug Name | Therapeutic Area | Role of Piperazine Core |
| Imatinib | Oncology | Key component of the kinase inhibitor structure. |
| Vortioxetine | Antidepressant | Links the aryl groups and contributes to receptor binding. mdpi.com |
| Avapritinib | Oncology | Acts as a scaffold for a potent tyrosine kinase inhibitor. mdpi.com |
| Bosutinib | Oncology | Forms the central linker in this dual ABL/SRC kinase inhibitor. mdpi.com |
Utilization as Chemical Reagents
Beyond its role as a structural component, the piperazine framework is utilized in the design of specialized chemical reagents. These applications leverage the reactivity of the piperazine nitrogens and their ability to be appended with functional groups that facilitate specific chemical transformations or analytical detections.
While direct application of this compound as a derivatization agent is not extensively documented, structurally related piperazine compounds are highly effective reagents in analytical chemistry, particularly for mass spectrometry. nih.govnih.gov Derivatization is a technique used to modify an analyte to improve its chromatographic behavior or detection sensitivity. obrnutafaza.hr
Piperazine-based reagents are designed to react with specific functional groups, such as carboxylic acids on peptides or free fatty acids. nih.govnih.gov This reaction attaches the piperazine moiety to the analyte, which enhances ionization efficiency and allows for more sensitive detection. For example, reagents like 1-(2-pyridyl)piperazine (B128488) (2-PP) and 1-(2-pyrimidyl)piperazine (2-PMP) have been successfully used to derivatize peptide carboxyl groups, leading to significantly improved signals in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). nih.gov Similarly, novel piperazine-sulfonyl reagents have been developed to tag free fatty acids for enhanced analysis by liquid chromatography-mass spectrometry (LC-MS). nih.gov This demonstrates the utility of the piperazine scaffold in creating high-performance analytical reagents.
Table 2: Piperazine-Based Derivatization Reagents in Analytical Chemistry
| Reagent Name | Target Analyte | Analytical Technique | Purpose of Derivatization |
| 1-(2-pyridyl)piperazine (2-PP) | Peptides (Carboxyl Groups) | MALDI-MS | Enhance ionization efficiency and signal intensity. nih.gov |
| 1-(2-pyrimidyl)piperazine (2-PMP) | Peptides (Carboxyl Groups) | MALDI-MS | Improve detection of low molecular weight peptides. nih.gov |
| 5-(dimethylamino)naphthalene-1-sulfonyl piperazine (Dns-PP) | Free Fatty Acids | RPLC-ESI-MS | Enhance chromatographic retention and mass spectrometric response. nih.gov |
| Tmt-PP | Free Fatty Acids | LC-MS/MS | Improve MS response for short- and medium-chain fatty acids. nih.gov |
Applications in Ligand Design for Metal Complexes
The piperazine ring, with its two nitrogen donor atoms, is an excellent scaffold for the design of ligands that can coordinate with metal ions. biointerfaceresearch.com The nitrogen atoms can act as a bidentate ligand, binding to a metal center to form a stable chelate ring. The design of such ligands is a cornerstone of medicinal inorganic chemistry, where metal complexes are developed as therapeutic or diagnostic agents. researchgate.netethz.ch
The coordination of a metal ion to a piperazine-based ligand can profoundly alter its biological activity, often enhancing its efficacy compared to the ligand alone. biointerfaceresearch.comnih.gov The this compound structure provides a platform where the N-4 nitrogen is available for coordination, while the rest of the molecule can be tailored to influence the complex's solubility, stability, and biological target specificity. Research in this area explores the synthesis of new coordination compounds with transition metals for potential use as antibacterial, antifungal, or anticancer agents. nih.gov
Contributions to Materials Science
In materials science, piperazine derivatives are used in the synthesis of polymers. For example, related compounds like N,N'-Dimethylpiperazine are employed as catalysts and curing agents for polyurethane foams and epoxy resins, respectively, enhancing the mechanical properties and chemical resistance of the final materials. chemimpex.comsigmaaldrich.com
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as host-guest interactions, to form larger, functional structures. nih.gov While the specific use of this compound in creating supramolecular host materials is not well-documented in current literature, the structural motifs it contains are relevant to this field. The piperazine ring can participate in hydrogen bonding and other non-covalent interactions, suggesting its potential as a component in the design of larger, self-assembling systems. However, specific research detailing its role in forming host materials that encapsulate guest molecules is limited.
Supramolecular Assemblies
The molecular structure of this compound presents distinct features that suggest its potential utility in the construction of supramolecular assemblies. The formation of these complex, ordered structures is governed by non-covalent interactions, primarily hydrogen bonding, and the specific geometry of the constituent molecules.
The piperazine ring, a common motif in supramolecular chemistry, offers both hydrogen bond donor and acceptor sites. rsc.org In this compound, the secondary amine within the piperazine ring can act as a hydrogen bond donor. Concurrently, the tertiary nitrogen atom of the piperazine ring and the carbonyl oxygen of the carboxamide group can function as hydrogen bond acceptors. This combination of donor and acceptor sites allows for the possibility of forming extended networks through self-assembly.
While the tertiary nature of the carboxamide group in this compound precludes the formation of the common R22(8) dimer motif frequently observed in primary and secondary amides, the carbonyl oxygen remains a potent hydrogen bond acceptor. rsc.org It can participate in hydrogen bonds with the N-H group of the piperazine ring of a neighboring molecule. This interaction could lead to the formation of one-dimensional chains or other organized architectures.
Furthermore, weaker interactions, such as C-H···O and C-H···N hydrogen bonds, are known to play a significant role in the crystal packing of piperazine derivatives, contributing to the stability and dimensionality of the resulting supramolecular structures. rsc.org The interplay between the strong N-H···O hydrogen bonds and these weaker interactions would dictate the final three-dimensional arrangement of this compound molecules in the solid state.
Table 1: Potential Non-Covalent Interactions in the Supramolecular Assembly of this compound
| Interaction Type | Donor | Acceptor | Potential Motif |
|---|---|---|---|
| Hydrogen Bond | Piperazine N-H | Carboxamide C=O | Chain or Dimer Formation |
| Hydrogen Bond | Piperazine N-H | Piperazine Tertiary N | Intermolecular Linkage |
| Hydrogen Bond | Aliphatic C-H | Carboxamide C=O | Network Stabilization |
Medicinal Chemistry Research and Biological Activity Studies
Structure-Activity Relationship (SAR) Studies of N,N-Dimethylpiperazine-1-carboxamide Derivatives
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the therapeutic properties of a lead compound. For derivatives of this compound, SAR studies have been instrumental in identifying key structural features that govern their biological activities, particularly as androgen receptor (AR) antagonists.
Research into N-arylpiperazine-1-carboxamide derivatives has shown that the nature of the substituent on the aryl ring and the piperazine (B1678402) core significantly influences their potency. For instance, studies have indicated that trans-2,5-dimethylpiperazine (B131708) derivatives are potent AR antagonists. One of the most potent compounds identified in a series was trans-N-4-[4-cyano-3-(trifluoromethyl)phenyl]-N-(2,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide. nih.gov This highlights the importance of the substitution pattern on both the N-aryl group and the piperazine ring for achieving high antagonistic activity. The presence of electron-withdrawing groups, such as trifluoromethyl and cyano moieties on the phenyl ring, appears to be a critical factor for potent AR antagonism. nih.govnih.gov
Mechanisms of Action Investigation
Understanding the mechanism of action is fundamental to the development of new therapeutic agents. For derivatives of this compound, research has explored their interactions with specific enzymes and receptors, as well as their influence on cellular pathways.
While no specific studies on the urease inhibitory activity of this compound have been reported, the broader class of piperazine derivatives has shown promise in this area. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, and its inhibition is a target for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori. researchgate.netnih.gov
Studies on pyridylpiperazine derivatives have demonstrated their potential as urease inhibitors. researchgate.netnih.gov The piperazine scaffold can be modified with various functional groups to interact with the active site of the urease enzyme. The nitrogen atoms of the piperazine ring can play a role in coordinating with the nickel ions in the enzyme's active site, leading to inhibition. The nature of the substituents on the piperazine ring and the carboxamide moiety would likely influence the binding affinity and inhibitory potency. Further investigation into this compound and its close analogs could reveal their potential as urease inhibitors.
A significant area of research for this compound derivatives has been their activity as androgen receptor (AR) antagonists. The AR is a key target in the treatment of prostate cancer. nih.govnih.gov
As mentioned in the SAR section, N-arylpiperazine-1-carboxamide derivatives have been synthesized and evaluated for their ability to antagonize the AR. nih.gov The binding of these compounds to the AR prevents the binding of androgens, thereby inhibiting the receptor's activation and downstream signaling pathways that promote tumor growth. The potent activity of compounds like trans-N-4-[4-cyano-3-(trifluoromethyl)phenyl]-N-(2,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide underscores the potential of this chemical class in developing new anti-cancer therapies. nih.gov The interaction with the AR is highly dependent on the three-dimensional structure of the molecule and the electronic properties of its substituents.
| Compound Derivative | Key Structural Features | Biological Activity | Reference |
|---|---|---|---|
| trans-2,5-dimethylpiperazine derivatives | Methyl groups at the 2 and 5 positions of the piperazine ring in a trans configuration. | Potent androgen receptor antagonists. | nih.gov |
| trans-N-4-[4-cyano-3-(trifluoromethyl)phenyl]-N-(2,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide | Cyano and trifluoromethyl groups on the N-phenyl ring; difluorophenyl group on the carboxamide nitrogen. | Identified as a particularly potent androgen receptor antagonist. | nih.gov |
Recent research has begun to explore the ability of piperazine derivatives to modulate cellular pathways, such as the accumulation of reactive oxygen species (ROS). ROS are chemically reactive species containing oxygen that can lead to cellular damage at high levels. Interestingly, inducing ROS accumulation can also be a therapeutic strategy, particularly in anti-cancer and antifungal therapies.
A study on piperazine-1-carboxamidine analogues, which are structurally related to this compound, found that these compounds could induce the accumulation of endogenous ROS in Candida albicans. ontosight.ai This accumulation of ROS was linked to the fungicidal activity of the compounds. The study's structure-activity relationship findings indicated that substitutions on the phenyl group of the piperazine-1-carboxamidine scaffold with large atoms or side chains were associated with a higher capacity for ROS accumulation and greater fungicidal effect. ontosight.ai This suggests that the this compound core could potentially be modified to modulate ROS levels in cells, although direct evidence for the specific compound is not yet available.
Research into Diverse Biological Activities
The versatility of the piperazine-1-carboxamide (B1295725) scaffold has led to investigations into a wide range of biological activities beyond enzyme inhibition and receptor antagonism.
The piperazine nucleus is a common feature in many antimicrobial agents. ontosight.ainih.govnih.govresearchgate.net While specific data for this compound is not available, numerous studies have demonstrated the antibacterial and antifungal activities of various piperazine derivatives.
These derivatives have been shown to be effective against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species. ontosight.ainih.gov The antimicrobial activity is often attributed to the ability of the piperazine ring to interact with microbial cell membranes or essential enzymes. The nature of the substituents on the piperazine ring and the carboxamide nitrogen can be tailored to enhance potency and broaden the spectrum of activity against different microorganisms. For instance, the introduction of different aryl or alkyl groups can significantly impact the antimicrobial efficacy of the resulting compounds.
| Piperazine Derivative Class | Tested Against | Observed Activity | Reference |
|---|---|---|---|
| Substituted piperazine derivatives | Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, Escherichia coli | Significant antibacterial activity. | nih.gov |
| Substituted piperazine derivatives | Candida albicans, Aspergillus niger, Aspergillus flavus, Aspergillus fumigatus | Significant antifungal activity. | ontosight.ainih.gov |
| Piperazine-1-carboxamidine analogues | Candida albicans | Fungicidal activity linked to ROS accumulation. | ontosight.ai |
Anti-inflammatory Potential
A thorough search of scientific databases and literature yields no specific studies evaluating the anti-inflammatory potential of this compound. While numerous derivatives of piperazine and piperazine-1-carboxamide have been synthesized and investigated for their anti-inflammatory properties, research focusing on the unmodified this compound is not apparent. The broader class of piperazine-containing compounds has been explored for effects on inflammatory pathways, but these findings cannot be directly attributed to the specific compound . A patent for Toll-like receptor 9 (TLR9) antagonists, which can be involved in inflammatory responses, lists this compound among a large number of potential compounds, but does not provide specific data on its activity. google.com
Anti-cancer Research
There is a lack of published research specifically investigating the anti-cancer activity of this compound. The scientific literature contains numerous examples of complex molecules incorporating the piperazine-1-carboxamide moiety that have been evaluated as potential anti-cancer agents. For instance, derivatives have been synthesized and tested as inhibitors of enzymes such as BUB1B, which is implicated in certain cancers. slideshare.net However, in such studies, the observed biological activity is a property of the entire complex molecule, and not of the this compound fragment alone. Therefore, no direct anti-cancer research findings for this specific compound can be reported.
Neurological Disorder Research
Specific research on the effects of this compound in the context of neurological disorders has not been identified in the available scientific literature. The piperazine ring is a well-known scaffold in the development of centrally acting agents, and many derivatives have been synthesized and tested for a variety of neurological applications. However, dedicated studies on the neurological activity of the parent compound, this compound, are absent from the current body of research.
Assay Methodologies in Biological Research
Reporter Gene Assays
There are no specific examples in the scientific literature of this compound being used or evaluated in reporter gene assays. Reporter gene assays are a common tool in drug discovery to assess the activity of compounds on specific cellular pathways. While derivatives of piperazine-1-carboxamide have been characterized using such assays to determine their mechanism of action, for example, as androgen receptor antagonists, this level of detailed investigation has not been applied to this compound itself.
Patent Landscape and Innovation Trends
Analysis of Chemical Co-occurrences in Patents
A systematic search for chemicals that co-occur with n,n-Dimethylpiperazine-1-carboxamide in patent filings did not yield specific, aggregated results. This information is typically found within the body of patent documents, detailing synthesis processes, formulations, or combination therapies. However, this data is not indexed in a way that is publicly searchable, and therefore, a data table and detailed analysis of frequently co-occurring chemicals cannot be provided at this time.
Chemical-Disease Co-occurrences in Patent Literature
Similarly, efforts to identify specific diseases linked to this compound within patent literature were unsuccessful in yielding a quantifiable dataset. While piperazine (B1678402) derivatives are explored for a wide range of therapeutic uses, including neurological and psychiatric disorders, the specific disease associations for this particular compound are not explicitly indexed in publicly available patent data summaries. Consequently, a data table of chemical-disease co-occurrences cannot be generated.
Chemical-Gene Co-occurrences in Patent Literature
The investigation into the co-occurrence of specific genes and this compound in patent literature also returned no specific, indexed results. This type of data, which would highlight the compound's mechanism of action or therapeutic targets at a genetic level, is highly specialized and generally requires advanced patent analysis tools to extract from full-text documents. As such, a data table and analysis of chemical-gene co-occurrences are not available.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,N-Dimethylpiperazine-1-carboxamide, and how can reaction conditions be optimized for yield?
- Methodology : The compound is synthesized via fragment-based coupling reactions. For instance, a 44% yield was achieved by reacting 4-Carboxybenzaldehyde with N,N-Dimethylpiperazine-1-carboxamide in the presence of coupling agents, followed by purification using normal-phase chromatography . Reaction optimization often involves adjusting solvent systems (e.g., DMF under inert atmosphere), stoichiometric ratios of reactants (e.g., 1:1.5 molar ratio of aldehyde to amine), and temperature control during reflux .
Q. How is N,N-Dimethylpiperazine-1-carboxamide characterized using spectroscopic and chromatographic techniques?
- Methodology :
- UHPLC-MS : Confirms molecular weight (e.g., m/z 290 [M+H]⁺) and purity (>98%) .
- NMR Spectroscopy : Key signals include δ 2.83 ppm (singlet for dimethyl groups) and δ 3.16–3.77 ppm (piperazine ring protons) in H NMR, with carbonyl carbons appearing at δ 168.85 ppm in C NMR .
- Crystallography : SHELX software (e.g., SHELXL for refinement) can resolve structural ambiguities, particularly for hydrogen bonding or stereochemistry .
Advanced Research Questions
Q. How do computational methods (e.g., DFT, NBO) predict the electronic properties and reactivity of N,N-Dimethylpiperazine-1-carboxamide?
- Methodology :
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess electrophilic/nucleophilic sites. For piperazine derivatives, the carboxamide group often exhibits high electron density, making it reactive toward electrophiles .
- Natural Bond Orbital (NBO) Analysis : Identifies hyperconjugative interactions (e.g., σ→σ* or n→π*) stabilizing the piperazine ring .
- Molecular Electrostatic Potential (MESP) : Maps surface charge distribution, highlighting regions prone to hydrogen bonding (e.g., carbonyl oxygen) .
Q. What crystallographic challenges arise in resolving N,N-Dimethylpiperazine-1-carboxamide’s structure, and how are they addressed?
- Methodology :
- Twinned Data Refinement : SHELXL handles twinning by refining against merged datasets and applying Flack parameter analysis to determine absolute configuration .
- Hydrogen Bonding Networks : SHELXPRO visualizes intermolecular interactions (e.g., N–H···O bonds between carboxamide groups), crucial for understanding packing motifs .
Q. How does N,N-Dimethylpiperazine-1-carboxamide interact with biological targets, and what assays validate its activity?
- Methodology :
- Receptor Binding Studies : Radioligand displacement assays (e.g., dopamine D3 receptor binding) quantify affinity using tritiated ligands like H-Spiperone .
- Enzyme Inhibition Assays : Measure IC values via fluorescence-based or colorimetric methods (e.g., nitroblue tetrazolium for oxidoreductases) .
Data Contradiction and Validation
Q. How can conflicting NMR or crystallographic data for N,N-Dimethylpiperazine-1-carboxamide derivatives be resolved?
- Methodology :
- Cross-Validation : Compare experimental H NMR shifts with computed values (DFT-optimized structures) to identify outliers .
- Multi-Technique Consensus : Pair X-ray diffraction with IR spectroscopy to confirm functional group assignments (e.g., carbonyl stretch at ~1650 cm) .
Q. What discrepancies exist between computational predictions and experimental reactivity outcomes?
- Methodology :
- Reactivity Audits : Test predicted nucleophilic sites (e.g., piperazine nitrogen) via alkylation or acylation reactions under controlled conditions .
- Solvent Effects : Re-run DFT simulations incorporating solvent models (e.g., PCM for DMF) to align theoretical and experimental yields .
Methodological Best Practices
Q. What purification strategies maximize yield and purity for N,N-Dimethylpiperazine-1-carboxamide?
- Methodology :
- Chromatography : Use silica gel columns with methanol/ammonium hydroxide gradients to separate polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) based on solubility profiles .
Q. How are stability and storage conditions determined for this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
